2-(3-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Overview
Description
2-(3-bromobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C18H15BrN2O2 and its molecular weight is 371.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-bromobenzyl)-6-(3-methoxyphenyl)-3(2H)-pyridazinone is 370.03169 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Properties
Research on derivatives related to "2-(3-bromobenzyl)-6-(3-methoxyphenyl)-3(2H)-pyridazinone" has demonstrated significant antioxidant properties. For instance, the synthesis and evaluation of bromophenols, including this compound and its derivatives, have shown effective antioxidant power. These compounds have been compared to standard antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), α-tocopherol, and trolox, indicating their potential use in food and pharmaceutical fields as natural antioxidants (Çetinkaya et al., 2012).
Vasorelaxant and Antiplatelet Activities
Another study explored new pyridazinone derivatives, including this compound, for their vasorelaxant and antiplatelet properties. These derivatives have shown promising results, with specific compounds exhibiting significant biological activity, suggesting their potential application in cardiovascular therapy (Costas et al., 2010).
Antimicrobial and Antitubercular Activities
A notable area of application for "2-(3-bromobenzyl)-6-(3-methoxyphenyl)-3(2H)-pyridazinone" derivatives is in antimicrobial and antitubercular therapy. Specific derivatives have been synthesized and evaluated against Mycobacterium tuberculosis, with some compounds emerging as lead candidates due to their good antitubercular activity (Husain et al., 2011).
Synthesis and Characterization
The synthesis and detailed characterization of these compounds, including crystal structure, spectroscopic studies, and theoretical calculations, have been a significant focus, providing insights into their structural properties and potential mechanisms of action. These studies contribute to understanding the versatility and applicability of these compounds in various scientific and therapeutic contexts (Kalai et al., 2021).
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-23-16-7-3-5-14(11-16)17-8-9-18(22)21(20-17)12-13-4-2-6-15(19)10-13/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFPUNDHBGUEFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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